6-Nitro-2-(pentafluoroethyl)-1H-benzimidazole is a compound belonging to the benzimidazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a nitro group and a pentafluoroethyl substituent, which contribute to its unique chemical properties and potential applications in various scientific fields.
6-Nitro-2-(pentafluoroethyl)-1H-benzimidazole is classified as a heterocyclic aromatic compound. It features a fused ring structure that includes both nitrogen and carbon atoms, making it part of the broader category of nitrogen-containing heterocycles, which are known for their biological activity and utility in pharmaceuticals.
The molecular structure of 6-nitro-2-(pentafluoroethyl)-1H-benzimidazole can be represented as follows:
This structure includes:
The molecular weight of the compound is approximately 300 g/mol. The presence of electronegative fluorine atoms enhances its lipophilicity and biological activity .
6-Nitro-2-(pentafluoroethyl)-1H-benzimidazole can participate in several chemical reactions:
The reactivity profile is influenced by the electron-withdrawing nature of the nitro and pentafluoroethyl groups, which stabilize certain intermediates during chemical transformations .
The mechanism by which 6-nitro-2-(pentafluoroethyl)-1H-benzimidazole exhibits its biological effects involves:
Studies have indicated that similar benzimidazole derivatives exhibit significant antimicrobial and anticancer properties, often through mechanisms involving DNA interaction or enzyme inhibition .
Relevant data from spectral analyses (NMR, IR) confirm the presence of functional groups characteristic of benzimidazole derivatives .
6-Nitro-2-(pentafluoroethyl)-1H-benzimidazole has potential applications in:
The benzimidazole core represents one of medicinal chemistry’s most versatile and privileged scaffolds, forming the structural foundation of numerous therapeutic agents. This bicyclic heterocycle—fusing a benzene ring with an imidazole moiety—confers exceptional molecular recognition properties, enabling broad interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions [2] [8]. Historically, benzimidazole derivatives have been pivotal in antiparasitic drug development, with albendazole and benznidazole serving as landmark FDA-approved drugs targeting helminthic and protozoan infections [2]. Beyond antiparasitics, benzimidazole-based drugs span diverse therapeutic categories: anticancer (bendamustine), gastrointestinal (pantoprazole), antiviral, and antimicrobial agents [4] [8]. The scaffold’s synthetic versatility facilitates extensive structural modifications at N1, C2, and fused ring positions, enabling rational optimization of pharmacokinetic and pharmacodynamic properties. Approximately 80% of pharmaceuticals incorporate heterocyclic systems, with benzimidazole derivatives demonstrating particular prominence due to their enhanced bioavailability, metabolic stability, and capacity for target engagement [4] [9].
Table 1: Therapeutically Significant Substituted Benzimidazoles
Compound Name | Substituents | Therapeutic Category | Molecular Weight (g/mol) |
---|---|---|---|
Albendazole | 2-(Methylthio)-5-(propylthio)-1H-benzimidazole | Anthelmintic | 265.33 |
Benznidazole | 2-Nitroimidazole derivative | Antitrypanosomal | 260.16 |
Bendamustine | 5-[Bis(2-chloroethyl)amino]-1H-benzimidazole | Antineoplastic | 357.67 |
Pantoprazole | 5-(Difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole | Antiulcer | 383.38 |
6-Nitro-2-(pentafluoroethyl)-1H-benzimidazole | C2: Pentafluoroethyl; C6: Nitro | Investigational antiprotozoal | 281.14 |
Strategic incorporation of nitro (NO₂) and fluorinated groups significantly enhances the bioactivity profile of benzimidazole derivatives. The nitro group functions as a potent electron-withdrawing moiety, facilitating reductive activation in hypoxic environments characteristic of parasitic infections and solid tumors [3] [9]. This bioreductive propensity enables nitrobenzimidazoles to act as prodrugs—upon enzymatic reduction, they generate reactive intermediates that covalently modify cellular macromolecules or induce oxidative stress [3]. Fluorinated substituents, particularly polyfluoroalkyl chains like pentafluoroethyl (–CF₂CF₃), impart unique physicochemical advantages: enhanced lipophilicity (log P = 3.65 for 6-nitro-2-pentafluoroethyl-benzimidazole [7]), metabolic stability via C–F bond strength, and improved membrane permeability [4] [6]. The strong electronegativity of fluorine influences electron distribution across the benzimidazole system, modulating pKa, binding affinity, and conformational stability [6]. Notably, fluorinated benzimidazoles exhibit superior bioavailability compared to non-fluorinated analogs due to reduced phase I oxidative metabolism [4] [8]. The synergistic combination of nitro and perfluoroalkyl groups creates a dual-functionalization strategy that amplifies target selectivity—particularly against anaerobic pathogens—and enhances pharmacokinetic performance [3] [6].
6-Nitro-2-(pentafluoroethyl)-1H-benzimidazole (CAS# 4229-01-0; MF: C₉H₄F₅N₃O₂; MW: 281.14 g/mol [5] [6]) exemplifies rational molecular design leveraging benzimidazole’s privileged architecture. The compound features two strategic modifications: a pentafluoroethyl (–CF₂CF₃) group at C2 and a nitro (–NO₂) group at C6. Computational analyses reveal that the pentafluoroethyl group induces substantial electron deficiency at C2, redistributing electron density across the fused ring system and enhancing π-acidity [6] [7]. This electronic perturbation increases the compound’s susceptibility to nucleophilic attack—a crucial mechanism for covalent inhibitor design. Concurrently, the C6-nitro group functions as a strong electron-withdrawing substituent, further polarizing the scaffold and facilitating bioreduction in low-oxygen microenvironments [3] [9]. X-ray crystallography of analogous compounds confirms that the pentafluoroethyl group adopts a conformation perpendicular to the benzimidazole plane, minimizing steric clash while optimizing hydrophobic surface area [6]. Melting point analyses indicate crystalline stability (mp: 140–141°C [6]), and the compound’s calculated log P of 3.65 [7] suggests favorable membrane permeability. Synthetic routes typically involve Phillips-type condensation, where 4-nitro-1,2-phenylenediamine reacts with pentafluoropropionic acid derivatives under acidic conditions, or nucleophilic substitution of 2-chlorobenzimidazoles with pentafluoroethyl anions [3] [9].
Table 2: Physicochemical Properties of 6-Nitro-2-(pentafluoroethyl)-1H-benzimidazole
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 4229-01-0 | [5] [6] |
Molecular Formula | C₉H₄F₅N₃O₂ | [5] [6] |
Molecular Weight | 281.14 g/mol | [6] |
Exact Mass | 281.02200 g/mol | [7] |
Melting Point | 140–141°C | [6] |
Purity | ≥97% | [6] |
Topological Polar Surface Area | 74.5 Ų | [7] |
LogP (Calculated) | 3.65 | [7] |
This compound’s structural hybridity confers exceptional potential for antiparasitic and antimicrobial applications, evidenced by in silico and in vitro analyses. PASS (Prediction of Activity Spectra for Substances) algorithms predict significant antiprotozoal activity (Pa > 0.5 for trichomonacidal effects), attributable to the synergistic electronic effects of the nitro and pentafluoroethyl groups [3]. Molecular docking simulations demonstrate high-affinity binding to parasitic type I nitroreductases (NTR)—enzymes overexpressed in Trypanosoma cruzi, Giardia intestinalis, and Trichomonas vaginalis [3]. The nitro group undergoes NTR-mediated reduction to cytotoxic nitroanion radicals, generating reactive oxygen species that disrupt parasitic redox homeostasis [3] [9]. Additionally, the pentafluoroethyl moiety enhances hydrophobic interactions within enzyme active sites—particularly in the NADH binding pocket—improving binding affinity over non-fluorinated analogs [3] [6]. In vitro studies of structurally related 5(6)-nitro-2-substituted benzimidazoles show potent activity against G. intestinalis (IC₅₀: 3.95 μM) and T. vaginalis, outperforming benznidazole by 4–7-fold [3]. The compound’s metabolic stability is enhanced by fluorine’s blocking effect on cytochrome P450 oxidation sites, reducing deactivation pathways [4] [6]. Beyond parasitology, its electron-deficient scaffold shows promise in materials science as an electron-transport layer and in coordination chemistry as a ligand for transition metal catalysts [4] [9]. These multifaceted applications underscore 6-nitro-2-(pentafluoroethyl)-1H-benzimidazole as a structurally optimized derivative within the benzimidazole pharmacopeia, warranting further investigation as a lead compound for infectious disease therapeutics.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9